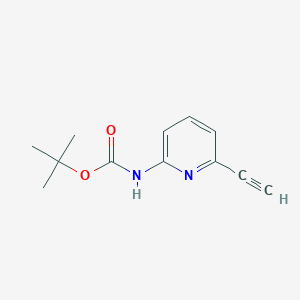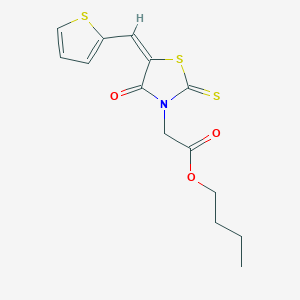![molecular formula C18H16N4O B2757486 1-([2,3'-Bipyridin]-4-ylmethyl)-3-phenylurea CAS No. 2034407-34-4](/img/structure/B2757486.png)
1-([2,3'-Bipyridin]-4-ylmethyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([2,3’-Bipyridin]-4-ylmethyl)-3-phenylurea is an organic compound that features a bipyridine moiety linked to a phenylurea structure. Bipyridine derivatives are known for their versatile applications in coordination chemistry, catalysis, and material science due to their ability to form stable complexes with metal ions . The phenylurea component adds further chemical diversity, making this compound of interest in various scientific fields.
Mechanism of Action
Target of Action
It’s worth noting that bipyridines, a family of organic compounds consisting of two pyridyl rings, are known to form complexes with most transition metal ions . These complexes have distinctive optical properties and are of broad academic interest .
Mode of Action
Generally, at the molecular level, there needs to be an interaction between the molecule of the substance and a receptor or an enzyme that responds to the interaction with the substance . The interaction can be considered as something like a lock and key mechanism, where the molecular target has a binding site (the “lock”), and part of the substance molecule (the “key”) needs to fit into that site and successfully bind to it in order to trigger a response .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . The compound, depending on its specific targets and mode of action, could potentially influence one or more of these pathways.
Pharmacokinetics
Pharmacokinetics is based on the analysis of drug concentrations and involves a complex chain of events linking the administered dose to the observed response .
Result of Action
A related compound, (s)-1-((2′,6-bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (bms-986176/lx-9211), was identified as a highly selective, cns penetrant, potent aak1 inhibitor . This suggests that compounds with similar structures could potentially have significant molecular and cellular effects.
Action Environment
Environmental conditions can significantly impact the effectiveness of many chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,3’-Bipyridin]-4-ylmethyl)-3-phenylurea typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine unit can be synthesized through coupling reactions such as the Suzuki, Stille, or Negishi coupling. These reactions involve the use of palladium or nickel catalysts to couple pyridine derivatives.
Attachment of the Phenylurea Group: The phenylurea group can be introduced by reacting the bipyridine derivative with phenyl isocyanate under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-([2,3’-Bipyridin]-4-ylmethyl)-3-phenylurea undergoes various chemical reactions, including:
Substitution: The phenylurea group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of bipyridine N-oxide derivatives.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of substituted phenylurea derivatives.
Scientific Research Applications
1-([2,3’-Bipyridin]-4-ylmethyl)-3-phenylurea has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar metal-chelating properties.
4,4’-Bipyridine: Known for its use in the synthesis of viologens and coordination polymers.
3,4’-Bipyridine: Used in the pharmaceutical industry for its biological activity.
Uniqueness
1-([2,3’-Bipyridin]-4-ylmethyl)-3-phenylurea is unique due to the combination of the bipyridine and phenylurea moieties, which confer both metal-chelating and biological activity. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and materials science.
Properties
IUPAC Name |
1-phenyl-3-[(2-pyridin-3-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(22-16-6-2-1-3-7-16)21-12-14-8-10-20-17(11-14)15-5-4-9-19-13-15/h1-11,13H,12H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGVAXDJXVMNIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-ethyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2757403.png)
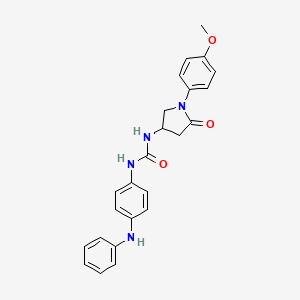
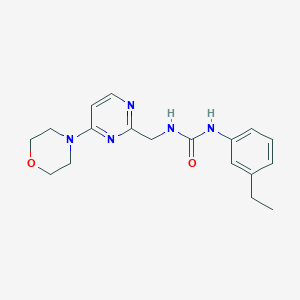
![2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2757408.png)
![5,6,8,9-Tetrahydro-7-(4-methoxy-3-sulfophenyl)-dibenzo[c,h]xanthylium perchlorate](/img/structure/B2757409.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2757410.png)
![N-(2,4-dimethylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2757412.png)
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-3-phenylpropanamide](/img/structure/B2757415.png)
![3-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2757417.png)
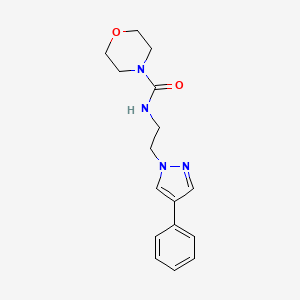
![7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
